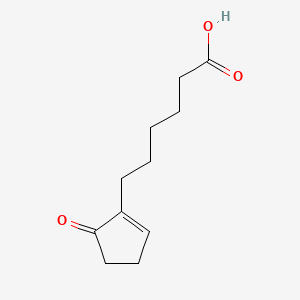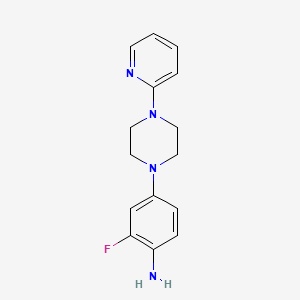
2-Fluoro-4-(4-(2-pyridyl)piperazin-1-yl)aniline
描述
2-Fluoro-4-(4-(2-pyridyl)piperazin-1-yl)aniline is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
准备方法
The synthesis of 2-Fluoro-4-(4-(2-pyridyl)piperazin-1-yl)aniline involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines. Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization reaction gives piperazinopyrrolidinones . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .
化学反应分析
2-Fluoro-4-(4-(2-pyridyl)piperazin-1-yl)aniline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sulfonium salts, DBU, and PhSH. The major products formed from these reactions are protected piperazines and piperazinopyrrolidinones .
科学研究应用
This compound has several scientific research applications. In chemistry, it is used as an intermediate in the synthesis of other piperazine derivatives. In biology and medicine, piperazine derivatives are employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These drugs are used to treat various conditions, including cardiovascular diseases, psychiatric disorders, and viral infections. In the industry, this compound is used in the production of agrochemicals and dyestuffs .
作用机制
The mechanism of action of 2-Fluoro-4-(4-(2-pyridyl)piperazin-1-yl)aniline involves its interaction with specific molecular targets and pathways. Piperazine derivatives are known to modulate the activity of neurotransmitters in the brain, which can affect mood, cognition, and behavior. They may also interact with enzymes and receptors involved in various biological processes .
相似化合物的比较
2-Fluoro-4-(4-(2-pyridyl)piperazin-1-yl)aniline can be compared with other similar compounds such as 4-(1-piperazinyl)aniline and 2-fluoro-4-(piperazin-1-yl)aniline . These compounds share similar chemical structures and properties but may differ in their biological activities and applications. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
属性
分子式 |
C15H17FN4 |
|---|---|
分子量 |
272.32 g/mol |
IUPAC 名称 |
2-fluoro-4-(4-pyridin-2-ylpiperazin-1-yl)aniline |
InChI |
InChI=1S/C15H17FN4/c16-13-11-12(4-5-14(13)17)19-7-9-20(10-8-19)15-3-1-2-6-18-15/h1-6,11H,7-10,17H2 |
InChI 键 |
BGGHFKAJMSCMLN-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1C2=CC(=C(C=C2)N)F)C3=CC=CC=N3 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
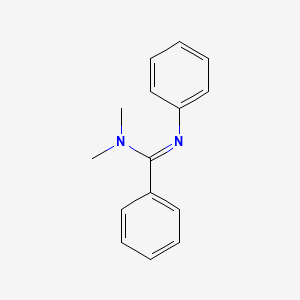
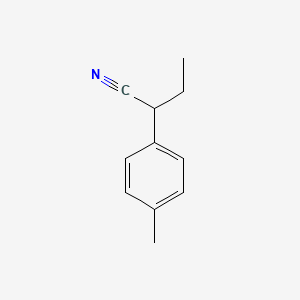
![2-[2-bromo-4-(tetrazol-1-yl)phenyl]acetic acid](/img/structure/B8460708.png)
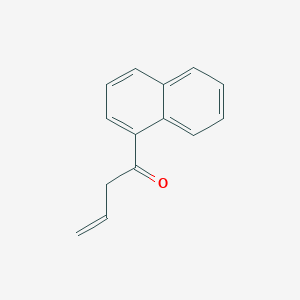
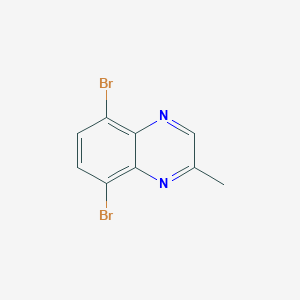
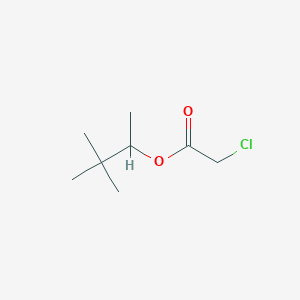
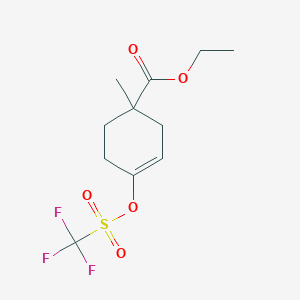
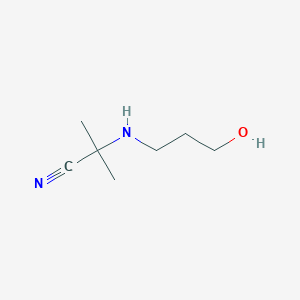
![1-Piperazinecarboxylic acid,4-(1h-pyrrolo[3,2-c]pyridin-4-yl)-,1,1-dimethylethyl ester](/img/structure/B8460739.png)
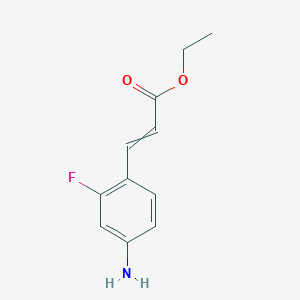
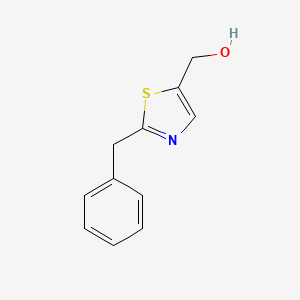
![6-Chloro-7,8,9,10-tetrahydrotetrazolo[5,1-a]phthalazine](/img/structure/B8460768.png)

